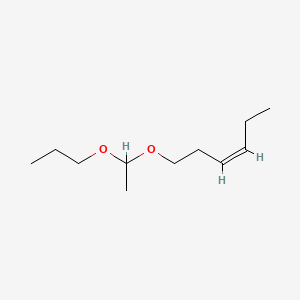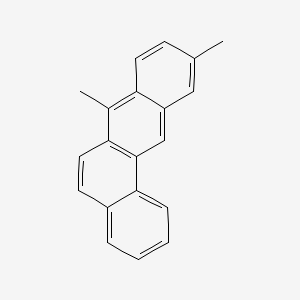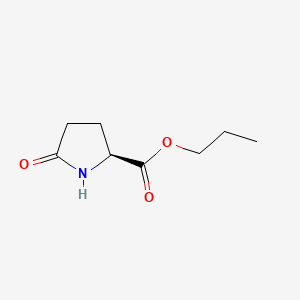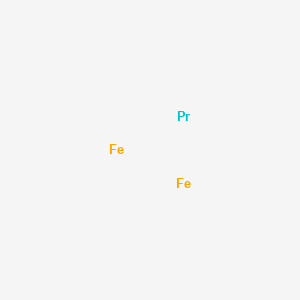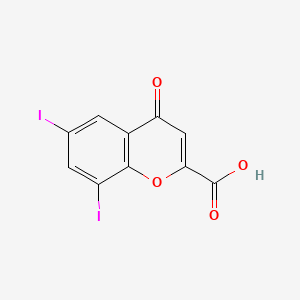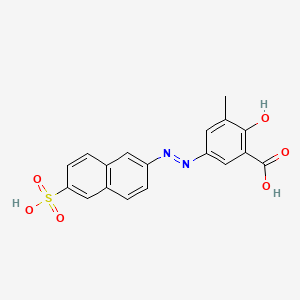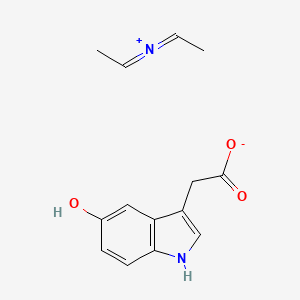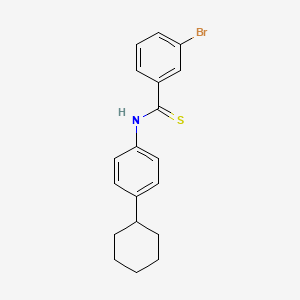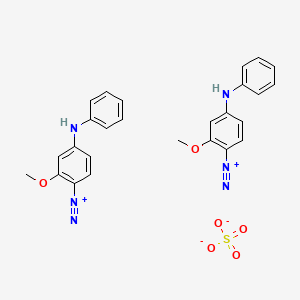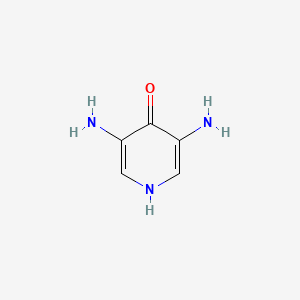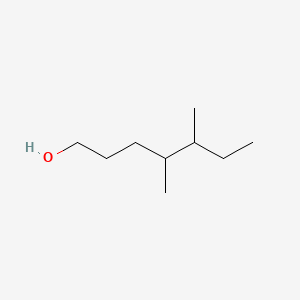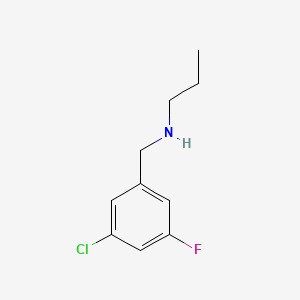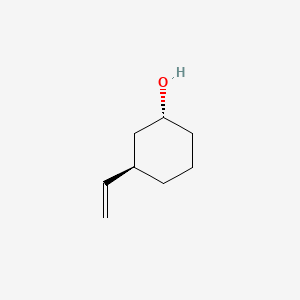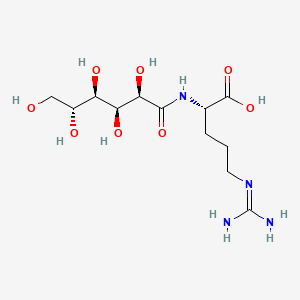
N-D-Gluconoyl-L-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-D-Gluconoyl-L-arginine is a compound with the molecular formula C12H24N4O8 and a molecular weight of 352.34 g/mol It is a derivative of L-arginine, where the amino group of L-arginine is conjugated with gluconic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-D-Gluconoyl-L-arginine typically involves the reaction of L-arginine with gluconic acid or its derivatives. The reaction conditions often include the use of solvents such as water or methanol and may require catalysts to facilitate the conjugation process . The reaction is usually carried out at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-D-Gluconoyl-L-arginine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different gluconic acid derivatives, while reduction can lead to modified arginine derivatives .
Wissenschaftliche Forschungsanwendungen
N-D-Gluconoyl-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, including its interactions with enzymes and other biomolecules.
Wirkmechanismus
The mechanism of action of N-D-Gluconoyl-L-arginine involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the modulation of nitric oxide production through the nitric oxide synthase pathway. This interaction can influence various physiological processes, including vasodilation and immune response . The compound may also affect other pathways related to amino acid metabolism and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: A precursor to N-D-Gluconoyl-L-arginine, involved in nitric oxide production and various metabolic processes.
L-Citrulline: Another amino acid related to arginine metabolism, often studied for its role in nitric oxide synthesis.
Agmatine: A derivative of arginine, known for its potential neuroprotective and cardiovascular benefits.
Uniqueness
This compound is unique due to its specific conjugation with gluconic acid, which imparts distinct chemical and biological properties. This conjugation enhances its stability and solubility, making it suitable for various applications that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
94231-89-7 |
|---|---|
Molekularformel |
C12H24N4O8 |
Molekulargewicht |
352.34 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O8/c13-12(14)15-3-1-2-5(11(23)24)16-10(22)9(21)8(20)7(19)6(18)4-17/h5-9,17-21H,1-4H2,(H,16,22)(H,23,24)(H4,13,14,15)/t5-,6+,7+,8-,9+/m0/s1 |
InChI-Schlüssel |
ANELGYUYJOPIPJ-JTPBWFLFSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


